Methyl difluoro(4-methoxyphenyl)acetate

Description

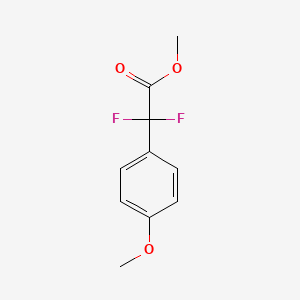

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

methyl 2,2-difluoro-2-(4-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H10F2O3/c1-14-8-5-3-7(4-6-8)10(11,12)9(13)15-2/h3-6H,1-2H3 |

InChI Key |

PIAGZGZKRUIILE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)OC)(F)F |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations

Mechanistic Elucidation of Formation Reactions

The formation of Methyl difluoro(4-methoxyphenyl)acetate typically involves the introduction of a difluoroacetate (B1230586) group onto a 4-methoxyphenyl (B3050149) precursor. Modern synthetic methods, particularly those employing radical intermediates, have become prominent for creating C-CF2 bonds under mild conditions.

Investigation of Radical Pathways in Difluoroalkylation

The synthesis of α,α-difluoroesters often proceeds through radical pathways, which offer a versatile and efficient route for C-C bond formation. A common strategy involves the generation of a difluoroalkyl radical, which then reacts with a suitable substrate. Visible-light photoredox catalysis is a powerful tool for initiating these radical reactions under environmentally benign conditions. nih.gov

The process can be initiated by the homolytic cleavage of a carbon-iodine bond in a difluorinated iodide precursor upon irradiation with visible light, often in the presence of a sensitizer. beilstein-journals.org An alternative pathway involves a cooperative interplay between halogen-atom transfer (XAT) and hydrogen-atom transfer (HAT). acs.org In such a system, a radical initiator, often generated photocatalytically from a tertiary amine, abstracts a halogen atom from a difluoro bromoalkane source (e.g., BrCF2CO2Me). acs.org This generates the key difluoroester radical (•CF2CO2Me). This radical can then add to an unactivated olefin or other suitable radical acceptor. beilstein-journals.orgacs.org

A proposed radical chain mechanism is outlined below:

Initiation: A photocatalyst, upon absorbing visible light, generates a radical species.

Propagation:

The generated radical abstracts a halogen from a difluoroalkyl halide (e.g., BrCF2CO2Me), forming the difluoroacetyl radical (•CF2CO2Me).

This radical adds to the target substrate.

The resulting radical intermediate abstracts a hydrogen atom from a donor molecule to yield the final product and regenerate a propagating radical. beilstein-journals.org

Electron Transfer Mechanisms

Single-electron transfer (SET) is a fundamental process in the photocatalytic formation of difluoroalkyl radicals. nih.gov Photocatalysts, such as transition metal complexes (e.g., iridium or ruthenium complexes) or organic dyes, are excited by visible light to a higher energy state. nih.govuliege.be In this excited state, the photocatalyst can act as either a potent reductant or oxidant.

Oxidative Quenching Cycle: The excited photocatalyst ([PC]*) can be reduced by an electron donor (e.g., an amine), generating a radical cation of the donor and the reduced form of the photocatalyst ([PC]•⁻). The reduced photocatalyst then transfers an electron to the difluoroalkyl precursor (e.g., BrCF2CO2Me), causing its fragmentation into a bromide ion and the desired difluoroalkyl radical (•CF2CO2Me).

Reductive Quenching Cycle: Alternatively, the excited photocatalyst can directly transfer an electron to the difluoroalkyl precursor, generating the difluoroalkyl radical and the oxidized form of the photocatalyst ([PC]•⁺). The photocatalyst is then returned to its ground state by accepting an electron from a sacrificial donor. nih.gov

Another important mechanism involves the formation of an electron donor-acceptor (EDA) complex. rsc.orgresearchgate.net An electron-rich donor and an electron-poor acceptor (the difluoroalkylating agent) can form a complex that absorbs visible light, leading to a single electron transfer and the generation of the radical intermediate without the need for a separate photocatalyst. rsc.org

Role of Specific Catalysts and Additives in Reaction Pathways

The choice of catalyst and additives is critical in directing the reaction pathway and achieving high efficiency and selectivity.

Photocatalysts: Iridium and Ruthenium polypyridyl complexes are widely used due to their favorable photophysical and electrochemical properties, enabling efficient SET processes under visible light irradiation. nih.govuliege.be Organic dyes, such as Eosin Y, also serve as effective metal-free photocatalysts. nih.gov

Phase-Transfer Catalysts (PTCs): In biphasic systems, chiral PTCs, often derived from cinchona alkaloids, can be employed for asymmetric difluoromethylation of β-keto esters. rsc.org These catalysts facilitate the transfer of reactants between phases and can create a chiral environment to induce enantioselectivity. rsc.orgrsc.org

Metal Catalysts and Additives: In non-photocatalytic cross-coupling reactions, palladium catalysts are used to couple arylboronic acids with bromodifluoroacetate. These reactions may require specific additives, such as hydroquinone (B1673460) and iron(III) acetylacetonate (B107027) (Fe(acac)3), which are believed to play a role in a difluorocarbene pathway rather than a traditional cross-coupling mechanism. acs.org

The following table summarizes the roles of various catalysts and additives in difluoroalkylation reactions.

| Catalyst/Additive | Type of Reaction | Role |

| Iridium/Ruthenium Complexes | Photocatalytic Radical Difluoroalkylation | Act as photosensitizers to facilitate Single-Electron Transfer (SET) upon visible light irradiation. nih.govuliege.be |

| Organic Dyes (e.g., Eosin Y) | Photocatalytic Radical Difluoroalkylation | Metal-free alternative to transition metal complexes for initiating SET processes. nih.gov |

| Cinchona-derived PTCs | Asymmetric Phase-Transfer Catalysis | Facilitate reactant transfer and induce enantioselectivity in the formation of chiral C-CF2H bonds. rsc.orgrsc.org |

| Palladium Complexes | Cross-Coupling | Catalyze the coupling of arylboronic acids with difluoroalkylating agents. acs.org |

| Hydroquinone / Fe(acac)3 | Additives in Pd-catalyzed reactions | Mediate an unusual difluorocarbene pathway. acs.org |

Derivatization Reactions of this compound

The ester functionality of this compound allows for straightforward derivatization into other important functional groups, primarily carboxylic acids and amides.

Ester Hydrolysis to Form Carboxylic Acid Analogues

The methyl ester of difluoro(4-methoxyphenyl)acetate can be readily hydrolyzed to its corresponding carboxylic acid, difluoro(4-methoxyphenyl)acetic acid. This transformation is a fundamental reaction in organic synthesis, often serving as a preliminary step for further modifications, such as amide bond formation.

The hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the reaction of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

The kinetics of ester hydrolysis, for example that of methyl acetate (B1210297), have been studied extensively, providing a model for understanding the transformation of more complex esters. youtube.comresearchgate.net

Amide Bond Formation from Carboxylic Acid Precursors

Once difluoro(4-methoxyphenyl)acetic acid is obtained via hydrolysis, it can be converted into a wide range of amides. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the use of coupling reagents to activate the carboxylic acid. researchgate.netgrowingscience.com

A common and effective method involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP). nih.gov

The general mechanism proceeds as follows:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

This intermediate can be susceptible to side reactions. The addition of HOBt traps the O-acylisourea to form an active HOBt ester, which is more stable and less prone to racemization.

The amine then attacks the activated HOBt ester. DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that readily reacts with the amine. nih.gov

The desired amide is formed, along with a soluble urea (B33335) byproduct from the EDC.

This method is widely applicable for coupling various carboxylic acids, including those with electron-deficient amine partners. nih.gov The table below shows common coupling agents used for this transformation.

| Reagent | Abbreviation | Function |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Carbodiimide coupling agent; activates the carboxylic acid. nih.gov |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide coupling agent; forms an insoluble urea byproduct. |

| 1-Hydroxybenzotriazole | HOBt | Additive used with carbodiimides to suppress side reactions and reduce racemization. nih.gov |

| 4-Dimethylaminopyridine | DMAP | Acyl transfer catalyst used to accelerate the amidation reaction. nih.gov |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Uronium-based coupling agent; highly effective for forming amide bonds. growingscience.com |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is substituted with a methoxy (B1213986) group at the para position. The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.

While the methoxy group directs incoming electrophiles to the positions ortho to it (positions 2 and 6), the deactivating nature of the difluoroacetate group will significantly slow down the reaction rate compared to anisole (B1667542). The substitution will preferentially occur at the positions activated by the methoxy group.

| Position of Substitution | Activating/Deactivating Group | Expected Outcome |

| Ortho (2, 6) | Methoxy (activating, ortho-, para-directing) | Favorable |

| Meta (3, 5) | Methoxy (activating, ortho-, para-directing) | Unfavorable |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Detailed research findings on specific EAS reactions, such as nitration or halogenation, on this compound would be necessary to fully elucidate the regiochemical outcome. However, based on fundamental principles, ortho-substitution is the most likely result.

Nucleophilic Transformations Involving the Ester Group

The ester group in this compound is susceptible to nucleophilic acyl substitution. The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles. The presence of the two fluorine atoms on the α-carbon enhances the electrophilicity of the carbonyl carbon through their strong electron-withdrawing inductive effect, making the ester more reactive towards nucleophiles than a typical acetate ester.

Common nucleophilic transformations involving the ester group include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield difluoro(4-methoxyphenyl)acetic acid and methanol (B129727).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine to produce the corresponding amide.

Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding alcohol, 2,2-difluoro-2-(4-methoxyphenyl)ethanol.

| Nucleophile | Product | Reaction Type |

| H₂O | Difluoro(4-methoxyphenyl)acetic acid | Hydrolysis |

| R'OH | R' difluoro(4-methoxyphenyl)acetate | Transesterification |

| R'₂NH | N,N-R'₂-2,2-difluoro-2-(4-methoxyphenyl)acetamide | Aminolysis |

| LiAlH₄ | 2,2-difluoro-2-(4-methoxyphenyl)ethanol | Reduction |

Table 2: Examples of Nucleophilic Transformations of the Ester Group

Retrosynthetic Analysis Paradigms for Difluoro(4-methoxyphenyl)acetate Structures

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several retrosynthetic disconnections can be envisioned.

A primary disconnection can be made at the ester linkage, leading back to difluoro(4-methoxyphenyl)acetic acid and methanol. The difluoro(4-methoxyphenyl)acetic acid can be further disconnected at the C-C bond between the aromatic ring and the difluoroacetyl group.

Paradigm 1: Disconnection of the Ester and Aryl-CF₂ Bond

This approach would involve the formation of the aryl-CF₂ bond, which can be challenging. A common strategy for this is the reaction of an organometallic reagent derived from 4-bromoanisole (B123540) with a suitable difluoroacetic acid equivalent.

Paradigm 2: Disconnection via Nucleophilic Substitution

Another approach involves a disconnection that forms the ether linkage of the methoxy group late in the synthesis. This is generally less common for this type of structure. A more plausible disconnection involves the formation of the C-CF₂ bond via nucleophilic attack of a phenoxide on a difluoroacetyl electrophile.

This retrosynthetic step suggests a synthesis involving the reaction of sodium 4-methoxyphenoxide with methyl bromodifluoroacetate.

Spectroscopic and Crystallographic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For Methyl difluoro(4-methoxyphenyl)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a comprehensive understanding of its molecular framework.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

Detailed ¹H NMR spectral data for this compound is essential for identifying the chemical environment of the protons within the molecule. While specific experimental data for this compound is not widely available in the public domain, a predicted ¹H NMR spectrum can be inferred based on the analysis of structurally similar compounds.

Key expected proton signals include those for the methoxy (B1213986) group protons, the aromatic protons on the phenyl ring, and the methyl ester protons. The aromatic protons are expected to exhibit a characteristic splitting pattern (typically an AA'BB' system) due to their coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy Protons (-OCH₃) | 3.8 - 3.9 | Singlet |

| Aromatic Protons | 6.9 - 7.5 | Multiplet |

| Methyl Ester Protons (-COOCH₃) | 3.7 - 3.8 | Singlet |

Note: These are predicted values and may differ from experimental results.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbon of the ester, the difluorinated carbon, the aromatic carbons, the methoxy carbon, and the methyl ester carbon. The carbon attached to the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Difluorinated Carbon (-CF₂-) | 110 - 120 (triplet) |

| Aromatic Carbons | 114 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Methyl Ester Carbon (-COOCH₃) | 50 - 55 |

Note: These are predicted values and may differ from experimental results.

¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR is a crucial technique for organofluorine compounds. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal would be indicative of the electronic environment around the fluorine nuclei.

Multi-Dimensional NMR Techniques for Structural Elucidation

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. For instance, an HMBC experiment would show correlations between the protons of the methyl ester and the carbonyl carbon, as well as between the aromatic protons and the nearby carbon atoms.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Electron Impact (EI) and Electrospray Ionization (ESI) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. Both Electron Impact (EI) and Electrospray Ionization (ESI) methods are employed to generate ions from the analyte for mass analysis, though they operate on different principles and are suited for different types of molecules.

Electron Impact (EI) Mass Spectrometry: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This "hard" ionization technique is highly valuable for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak (M+) would be observed, and its high-resolution measurement would confirm the elemental composition.

While the direct EI-MS data for the title compound is not publicly available, analysis of its non-fluorinated analog, Methyl 4-methoxyphenylacetate, provides a basis for predicting its fragmentation. The mass spectrum of Methyl 4-methoxyphenylacetate shows a prominent molecular ion peak at m/z 180, corresponding to its molecular weight. nih.gov A major fragment is observed at m/z 121, resulting from the cleavage of the bond between the carbonyl group and the methylene bridge, forming the stable 4-methoxybenzyl cation. nih.gov For this compound, the molecular ion would be expected at a higher m/z value due to the mass of the two fluorine atoms. The fragmentation would likely follow a similar pathway, leading to a stable 4-methoxybenzyl cation and a difluoro-methoxycarbonylmethyl radical, although the electron-withdrawing nature of the fluorine atoms could influence the fragmentation pathways and relative peak intensities.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent molecule. The technique is well-suited for polar compounds and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. In the context of this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule, allowing for precise molecular weight determination and confirmation of its elemental formula through high-resolution mass spectrometry.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The structure of this compound contains several key functional groups whose characteristic vibrational frequencies can be predicted. While a specific experimental spectrum for the title compound is not available, the expected absorption bands can be inferred from its structural components and data from analogous compounds like 4-Methoxyphenylacetic acid ethyl ester. nist.gov

Key expected IR absorption bands include:

C=O Stretch (Ester): A strong and sharp absorption band is expected in the region of 1740-1760 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the alpha-carbon typically shifts the carbonyl stretching frequency to a higher wavenumber.

C-O Stretch (Ester and Ether): Two distinct C-O stretching vibrations are anticipated. The C-O-C stretch of the ester group will appear as a strong band between 1250-1300 cm⁻¹. The aryl-ether C-O stretch from the methoxy group will likely be observed around 1030-1100 cm⁻¹.

C-F Stretch: The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹. These bands can sometimes overlap with other vibrations, but their intensity is a key indicator.

Aromatic C=C Stretch: The benzene ring will show characteristic medium-to-weak absorption bands in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Ester (C=O) | Stretch | 1740 - 1760 | Strong |

| Ester (C-O) | Stretch | 1250 - 1300 | Strong |

| Aryl Ether (C-O) | Stretch | 1030 - 1100 | Strong |

| Fluoroalkane (C-F) | Stretch | 1000 - 1200 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the publicly available literature, single-crystal X-ray diffraction analysis would be the definitive method to establish its solid-state conformation. The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined. acs.org This analysis would precisely define the molecular geometry, including the bond lengths of the C-F, C=O, and C-O groups, the bond angles, and the torsional angles that describe the orientation of the methoxyphenyl group relative to the difluoroacetate (B1230586) moiety.

The crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions. The presence of fluorine, oxygen, and an aromatic ring creates opportunities for several types of weak interactions that stabilize the crystal lattice.

C-H...O Hydrogen Bonds: The oxygen atoms of the ester carbonyl and the methoxy group are potential hydrogen bond acceptors. Weak C-H...O interactions involving aromatic and methyl C-H donors are expected to play a significant role in the crystal packing, linking molecules into a three-dimensional network.

C-H...π Interactions: The electron-rich π-system of the 4-methoxyphenyl (B3050149) ring can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules, further stabilizing the crystal packing.

π...π Stacking: Depending on the molecular conformation, offset π...π stacking interactions between the aromatic rings of adjacent molecules could also be a feature of the crystal packing. The presence of substituents on the ring would influence the geometry of such interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is a unique molecular surface defined by partitioning the crystal's electron density into regions associated with each molecule. crystalexplorer.net By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions of intermolecular contact.

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct regions corresponding to the various interactions:

H...H Contacts: Typically, these are the most abundant interactions and appear as a large, diffuse region in the center of the plot.

O...H/H...O Contacts: These appear as distinct "wings" on the plot and represent the C-H...O hydrogen bonds.

F...H/H...F Contacts: These would represent the C-H...F interactions and would also form characteristic wings.

C...H/H...C Contacts: These correspond to C-H...π interactions and appear as wing-like features on the plot.

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. researchgate.net

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Description | Expected Contribution |

| H···H | van der Waals forces | Dominant contribution |

| O···H / H···O | C-H···O hydrogen bonds | Significant contribution |

| F···H / H···F | C-H···F interactions | Significant contribution |

| C···H / H···C | C-H···π interactions | Moderate contribution |

| C···C | π-π stacking | Possible minor contribution |

Crystallographic disorder occurs when a molecule or a part of it occupies two or more different positions or orientations within the crystal lattice. nih.gov In the case of this compound, certain structural features make it susceptible to disorder.

The methoxy group (-OCH₃) is conformationally flexible and can exhibit rotational disorder, where the methyl group is statistically distributed over multiple positions. researchgate.net Similarly, the terminal methyl group of the ester could also be disordered. The difluoroacetate moiety itself could potentially exhibit orientational disorder. If disorder is present, it is modeled during the crystallographic refinement by assigning partial occupancies to the atoms involved in the disordered positions. nih.gov Identifying and correctly modeling such phenomena is crucial for achieving an accurate final crystal structure.

Computational and Theoretical Chemistry Studies

Molecular Electrostatic Potential (MEP) Mapping

Without published research on these specific computational analyses for Methyl difluoro(4-methoxyphenyl)acetate, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Natural Bond Orbital (NBO) Analysis

For this compound, NBO analysis would focus on several key intramolecular interactions. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring and the electron-withdrawing difluoroacetate (B1230586) group creates a system with significant potential for electronic communication. The analysis would likely highlight hyperconjugative interactions involving the lone pairs of the oxygen atoms in the methoxy and ester groups, as well as the fluorine atoms. These interactions, such as the delocalization of an oxygen lone pair into an adjacent anti-bonding orbital, are crucial for understanding the molecule's stability and reactivity. nih.govresearchgate.net

A hypothetical second-order perturbation theory analysis for this compound might reveal the following types of interactions, which are commonly observed in similar organic molecules:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of methoxy | π(C-C) of phenyl ring | 5-10 |

| π (C=C) of phenyl ring | σ(C-F) | 1-5 |

| LP (O) of carbonyl | σ(C-Cα) | 2-6 |

| σ (C-H) of methyl | σ(C-O) | 0.5-2 |

| Note: This table is illustrative and contains hypothetical data based on typical values for similar functional groups. |

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for various applications in photonics and optoelectronics. ias.ac.in Computational chemistry plays a vital role in the prediction and design of new NLO materials by calculating key properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

For a molecule to have a significant NLO response, it often needs a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. tandfonline.com In this compound, the methoxy group acts as an electron donor, while the difluoroacetate group has electron-withdrawing characteristics. These are connected by the phenyl ring, which provides the π-system for charge transfer.

Theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict the NLO properties of this compound. nih.govaps.org The calculated values of μ, α, and β would indicate the potential of this molecule as an NLO material. A large value for the first-order hyperpolarizability is particularly indicative of a strong NLO response. nih.gov

An example of computationally predicted NLO properties for a molecule like this compound is presented below:

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | 2.5 - 4.0 |

| Mean Polarizability (α) in a.u. | 100 - 150 |

| First-order Hyperpolarizability (β) in a.u. | 500 - 1500 |

| Note: This table is illustrative and contains hypothetical data based on typical values for similar organic molecules. |

These computational studies can guide the synthesis of new materials with enhanced NLO properties by allowing for the systematic modification of molecular structures to optimize their NLO response. nih.gov

Reaction Mechanism Probing through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. researchgate.netacs.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. rsc.orgacs.org

For this compound, a relevant reaction to study computationally would be its hydrolysis, a fundamental reaction for esters. libretexts.orgyoutube.com The mechanism of ester hydrolysis can be either acid-catalyzed or base-catalyzed. chemguide.co.uk Computational methods, such as DFT, can be used to model these reaction pathways.

In a computational study of the acid-catalyzed hydrolysis of this compound, the first step would involve the protonation of the carbonyl oxygen. This would be followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol (B129727) would yield the final carboxylic acid product.

The calculations would provide the energies of all stationary points along the reaction coordinate, allowing for the determination of activation energies for each step. This information is crucial for understanding the kinetics of the reaction.

A representative table of calculated activation energies for the key steps in the acid-catalyzed hydrolysis of an ester is shown below:

| Reaction Step | Activation Energy (kcal/mol) |

| Protonation of Carbonyl | Low barrier |

| Nucleophilic Attack of Water | 15 - 25 |

| Proton Transfer | Low barrier |

| Elimination of Alcohol | 10 - 20 |

| Note: This table is illustrative and contains hypothetical data based on typical values for ester hydrolysis. |

By comparing the activation energies of different possible pathways, computational modeling can predict the most favorable reaction mechanism.

Applications in Advanced Organic Synthesis and Materials Science Research

Methyl difluoro(4-methoxyphenyl)acetate as a Versatile Synthetic Building Block

This compound is a specialized organic ester that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a difluoromethyl group attached to an aromatic ring, makes it a key component for creating more complex, fluorinated molecules. The presence of the difluoromethyl group is of particular interest as it is considered a lipophilic bioisostere of hydroxyl and thiol functional groups and can act as a hydrogen bond donor, which can be advantageous in the design of bioactive compounds. rsc.org

The utility of this compound as a precursor in the synthesis of complex molecules is underscored by the reactivity of its constituent parts. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 2,2-difluoro-2-(4-methoxyphenyl)acetic acid, which can then be coupled with a variety of amines to form amides, a common linkage in pharmaceuticals.

Furthermore, the aromatic ring can be subject to electrophilic substitution reactions, allowing for the introduction of additional functional groups. The methoxy (B1213986) group directs ortho and para substitution, although the electron-withdrawing nature of the difluoroacetate (B1230586) group will influence the reactivity and regioselectivity of these transformations. The versatility of this compound is similar to that of other substituted phenylacetate (B1230308) esters, such as methyl 2-(2,4-dimethoxyphenyl)acetate, which is a known building block in the construction of drug scaffolds and bioactive compounds. atomfair.com

The deliberate incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. olemiss.edubeilstein-journals.org this compound serves as a readily available building block for the synthesis of fluorinated analogs of existing bioactive molecules. The difluoromethyl group can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity. rsc.org

The synthesis of fluorinated vitamin D analogs, for instance, demonstrates the importance of fluorinated building blocks in creating compounds with modified biological activity. nih.gov Similarly, this compound can be employed in the synthesis of novel compounds where the difluoromethylene unit acts as a bioisostere for other functional groups, such as an ether oxygen or a carbonyl group. nih.gov This approach allows for the fine-tuning of a molecule's properties to achieve desired biological effects.

Strategies for Incorporating the Difluoro(4-methoxyphenyl)acetate Moiety into Novel Chemical Scaffolds

The integration of the difluoro(4-methoxyphenyl)acetate moiety into new chemical structures can be achieved through various synthetic strategies. One common approach is to utilize the corresponding carboxylic acid in amide bond forming reactions with a diverse range of amines. This is a robust and widely used method in medicinal chemistry for assembling complex molecules.

Another strategy involves leveraging the reactivity of the aromatic ring. For example, if a suitable leaving group is present on the phenyl ring, palladium-catalyzed cross-coupling reactions can be employed to attach the difluoro(4-methoxyphenyl)acetate unit to other molecular fragments. This approach offers a powerful tool for the construction of complex architectures.

Scaffold-hopping, a strategy used in drug discovery to replace a core molecular structure with a different one while retaining similar biological activity, can also be employed. rsc.org In this context, the difluoro(4-methoxyphenyl)acetate moiety can be incorporated into new scaffolds to improve properties such as metabolic stability. The development of multifunctional bioorthogonal catalysts on diverse scaffolds also provides a conceptual framework for how specific chemical moieties can be integrated into larger systems to achieve desired functions. nih.gov

Influence of Fluorine Atoms on Electronic Properties for Advanced Materials Applications

The presence of two fluorine atoms on the benzylic carbon of this compound has a profound influence on the molecule's electronic properties. Fluorine is the most electronegative element, and as such, the difluoromethyl group is strongly electron-withdrawing. This electronic effect can significantly impact the properties of the adjacent aromatic ring and the molecule as a whole.

The electron-withdrawing nature of the CF2 group can modulate the electron density of the 4-methoxyphenyl (B3050149) ring, which in turn can influence its reactivity and its interactions with other molecules. This is a key consideration in the design of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs), where the electronic properties of the constituent molecules are crucial for their function.

The table below summarizes the electronic effects of some common substituents, illustrating the strong electron-withdrawing nature of fluorine-containing groups.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |

| -CF3 | 0.45 | 0.08 |

| -CHF2 | 0.30 | 0.04 |

| -CF2H * | ~0.30 | ~0.04 |

| -F | 0.51 | -0.34 |

| -OCH3 | 0.27 | -0.45 |

| Values for -CF2H are estimated to be similar to -CHF2. |

The ability to tune the electronic properties of organic molecules through fluorination is a powerful tool in materials science. For example, the introduction of fluorine can enhance the thermal stability and alter the surface tension of materials. In the context of this compound, the combination of the electron-donating methoxy group and the electron-withdrawing difluoroacetate group creates an interesting electronic profile that could be exploited in the design of novel functional materials.

Q & A

Q. What are the common synthetic routes for methyl difluoro(4-methoxyphenyl)acetate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves:

- Esterification : Reacting a difluoroacetic acid derivative with 4-methoxyphenol under acidic conditions (e.g., sulfuric acid in methanol, reflux for 4 hours), followed by ice-water quenching and recrystallization .

- Fluorination : Introducing fluorine via propargyl glycolates using selective fluorinating agents (e.g., Selectfluor) in a one-pot difluorocyclopropanation reaction, yielding difluoro-substituted intermediates .

- Purification : Flash chromatography (petroleum ether/EtOAc gradients) achieves >95% purity .

Optimization : Monitor reaction progress via TLC, adjust stoichiometry of fluorinating agents, and optimize reflux time to minimize byproducts.

Q. How can researchers characterize the structural and electronic effects of the difluoro group in this compound?

- Methodological Answer :

- Spectroscopy : Use to confirm fluorine substitution patterns and to resolve aromatic/ester moieties (e.g., δ 3.85 ppm for methoxy groups) .

- X-ray Crystallography : Resolve stereoelectronic effects of the difluoro group on molecular conformation (e.g., C–F bond polarization) .

- Computational Modeling : Density Functional Theory (DFT) calculates fluorine-induced electronic effects (e.g., reduced basicity of adjacent groups) .

Advanced Research Questions

Q. How does the difluoro group influence the compound’s metabolic stability and enzyme interactions compared to non-fluorinated analogs?

- Methodological Answer :

- In Vitro Studies : Use liver microsomes or cytochrome P450 assays to compare metabolic rates. Fluorine’s electronegativity reduces oxidative metabolism by stabilizing adjacent C–H bonds .

- Docking Simulations : Analyze binding affinity differences using Protein Data Bank (PDB) structures. The difluoro group may enhance hydrophobic interactions or sterically hinder enzyme active sites .

Q. What challenges arise in reproducing biological activity data for this compound derivatives, and how can they be resolved?

- Methodological Answer :

- Data Contradictions : Variability in fluorination efficiency or impurities (e.g., residual diazo compounds) can skew results. Validate purity via HPLC (>95%) and mass spectrometry .

- Biological Assays : Standardize cell culture conditions (e.g., pH, serum concentration) to minimize variability. Use positive controls (e.g., known fluorinated drugs) for benchmarking .

Q. What computational strategies predict the bioactivity of novel difluoroacetate derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.